molecular formula C4H4N2O B2610386 4,5-Dihydro-isoxazole-3-carbonitrile CAS No. 65150-73-4

4,5-Dihydro-isoxazole-3-carbonitrile

Cat. No. B2610386
CAS RN: 65150-73-4
M. Wt: 96.089
InChI Key: HQNDSVJXFUFKEL-UHFFFAOYSA-N
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Description

“4,5-Dihydro-isoxazole-3-carbonitrile” is a chemical compound with the molecular formula C4H4N2O . It is a type of isoxazole, which is a five-membered heterocyclic compound commonly found in many commercially available drugs .


Molecular Structure Analysis

The molecular structure of isoxazoles consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The specific structure of “this compound” would need to be determined through further analysis.

Scientific Research Applications

4,5-Dihydro-isoxazole-3-carbonitrile has been studied extensively for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties. This compound has been used as a scaffold for the design of various drugs, such as anticancer agents, antimicrobial agents, and anti-inflammatory agents.

Advantages and Limitations for Lab Experiments

4,5-Dihydro-isoxazole-3-carbonitrile has several advantages for lab experiments. It is relatively easy to synthesize and has good stability. It has also been shown to exhibit low toxicity in animal models. However, this compound has some limitations. It has poor solubility in water, which can limit its use in aqueous solutions. In addition, this compound can be difficult to purify, which can result in impurities that may affect its biological activity.

Future Directions

There are several future directions for the study of 4,5-Dihydro-isoxazole-3-carbonitrile. One potential direction is the design and development of novel drugs based on the this compound scaffold. This could involve the synthesis of analogs with improved biological activity or the combination of this compound with other drugs to enhance their efficacy. Another direction is the study of the mechanism of action of this compound. This could involve the identification of its molecular targets or the elucidation of its signaling pathways. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to a better understanding of its efficacy and toxicity in vivo.

Synthesis Methods

The synthesis of 4,5-Dihydro-isoxazole-3-carbonitrile can be achieved through various methods, including the reaction of 3-amino-2,4-pentanedione with acetonitrile in the presence of a catalytic amount of p-toluenesulfonic acid. Another method involves the reaction of 2-cyanomethyl oxirane with hydrazine hydrate in the presence of a base. These methods have been optimized to provide high yields of this compound with good purity.

properties

IUPAC Name

4,5-dihydro-1,2-oxazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O/c5-3-4-1-2-7-6-4/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDSVJXFUFKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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